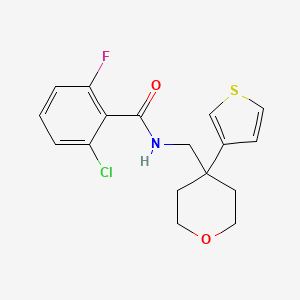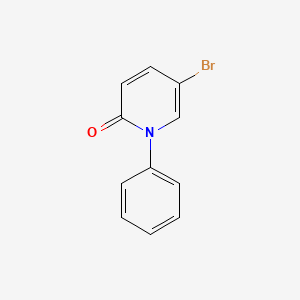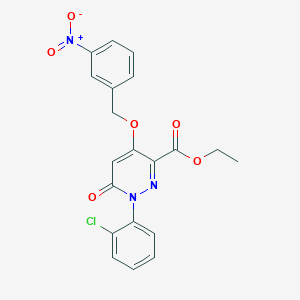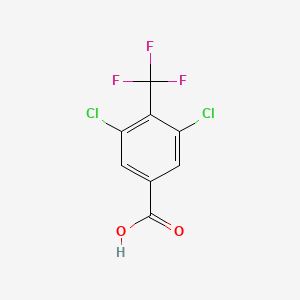![molecular formula C22H22N2O5 B2424404 2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-carbonyl]amino]essigsäure CAS No. 2361610-55-9](/img/structure/B2424404.png)
2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-carbonyl]amino]essigsäure
Übersicht
Beschreibung
1-Fmoc-D-prolyl-glycine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and an amino acetic acid moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Wissenschaftliche Forschungsanwendungen
1-Fmoc-D-prolyl-glycine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
It’s known that fmoc (fluoren-9-ylmethoxycarbonyl) protected amino acids are commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the compound’s action is the successful synthesis of the desired peptide . The Fmoc group ensures that the peptide chain grows in a controlled and stepwise manner, leading to high yields of the desired product .
Action Environment
The action of the compound, particularly the removal of the Fmoc group, is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group. Additionally, the stability of the compound and its efficacy in peptide synthesis can be influenced by factors such as temperature and the presence of impurities .
Biochemische Analyse
Biochemical Properties
The Fmoc group in 1-Fmoc-D-prolyl-glycine plays a crucial role in peptide synthesis. It is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base, and this property is utilized in solid-phase peptide synthesis
Molecular Mechanism
The molecular mechanism of 1-Fmoc-D-prolyl-glycine is tied to its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is then removed by base, allowing the amine to participate in peptide bond formation .
Temporal Effects in Laboratory Settings
The stability of 1-Fmoc-D-prolyl-glycine is a crucial factor in its use in peptide synthesis. The Fmoc group is stable under normal conditions, which allows it to effectively protect amines during synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fmoc-D-prolyl-glycine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the pyrrolidine ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the acetic acid moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers, which can efficiently carry out the coupling reactions and deprotection steps required for the synthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fmoc-D-prolyl-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
What sets 1-Fmoc-D-prolyl-glycine apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and versatility in synthetic applications. The presence of the pyrrolidine ring, in particular, offers distinct steric and electronic properties that can influence the outcome of chemical reactions.
Eigenschaften
IUPAC Name |
2-[[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361610-55-9 | |
| Record name | 2-{[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)

![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)



![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)


![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)

